The compound 2-{[5-(3,4-dimethoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(2-ethoxyphenyl)methylidene]acetohydrazide is a complex organic molecule characterized by a unique combination of functional groups, including a triazole ring, a sulfanyl group, and an acetohydrazide moiety. This compound is notable for its potential applications in medicinal chemistry and materials science.
This compound can be sourced from chemical suppliers such as Sigma-Aldrich and BenchChem, which provide it as part of their catalog of unique and rare chemicals for research purposes . The specific structural formula is often accompanied by various identifiers such as CAS number and molecular weight, which facilitate its identification in scientific literature.
This compound falls under the category of triazole derivatives and hydrazides, which are known for their diverse biological activities. Triazoles are widely studied for their antifungal and anticancer properties, while hydrazides are recognized for their role in various chemical reactions and potential therapeutic applications.
The synthesis of 2-{[5-(3,4-dimethoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(2-ethoxyphenyl)methylidene]acetohydrazide typically involves several steps:
The synthesis requires careful control of reaction conditions such as temperature, pH, and reaction time to ensure high yields and purity of the product. Analytical techniques like thin-layer chromatography (TLC) and nuclear magnetic resonance (NMR) spectroscopy are often employed to monitor the progress and confirm the structure of intermediates and final products.
The molecular formula for this compound is , with a molecular weight of approximately 485.57 g/mol. The structure features:
The structural representation can be depicted using various chemical drawing software to visualize bond angles and spatial arrangements. The InChI key for this compound is provided for database searches: InChI=1S/C26H25N5O4S/c1-34-23-9-8-21(13-24(23)35-2)29-25(33)17-36-27-31-30-26(32(27)22-6-4-3-5-7-22)28-14-18-10-19(15-26)12-20(11-18)16-26/h3-9,13,18-20H,10-12,14-17H2 .
This compound can participate in various chemical reactions due to its functional groups:
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. Reaction conditions must be optimized for each specific transformation to achieve desired products efficiently.
The mechanism of action for this compound largely depends on its biological targets:
Data from biological assays would be necessary to elucidate specific interactions and affinities with target proteins .
The compound exhibits properties typical of organic molecules with significant aromatic character:
Key chemical properties include:
| Property | Value |
|---|---|
| Molecular Weight | 485.57 g/mol |
| Solubility | Soluble in organic solvents (e.g., ethanol) |
| Stability | Stable under normal laboratory conditions |
These properties influence its handling and storage requirements in laboratory settings.
This compound has several potential applications in scientific research:
CAS No.: 2134602-45-0
CAS No.: 152405-02-2
CAS No.: 152885-09-1
CAS No.: 463-82-1
CAS No.:
CAS No.: